Tumor-to-Blood (T/B) Boron Concentration Ratio in Human Patients: BPA vs. BSH
A critical review of human pharmacokinetic data demonstrates that BPA achieves a clinically meaningful tumor-to-blood (T/B) boron concentration ratio, a key determinant of BNCT efficacy. In resected tumor samples, the mean T/B ratio for BPA in melanoma was 3.40 ± 0.83, and it ranged from 1.4 to 4.7 in glioblastoma [1]. In stark contrast, BSH, the only other boron agent used clinically, typically exhibits T/B ratios below or near unity (1.0) in most tumor models, indicating its lack of active, transporter-mediated tumor selectivity [2].
| Evidence Dimension | Tumor-to-Blood (T/B) Boron Concentration Ratio |
|---|---|
| Target Compound Data | 3.40 ± 0.83 (Melanoma); 1.4–4.7 (Glioblastoma) |
| Comparator Or Baseline | Sodium borocaptate (BSH) T/B ratio ≤1 |
| Quantified Difference | BPA's T/B ratio is >3.4 times higher than BSH's in melanoma |
| Conditions | Human patients; resected tumor samples after BPA-fructose infusion |
Why This Matters
A T/B ratio >3 is considered a prerequisite for effective and safe BNCT; BPA consistently meets this benchmark in select tumor types, while BSH does not.
- [1] Fukuda H, et al. Pharmacokinetics of 10B-p-boronophenylalanine (BPA) in the blood and tumors in human patients: A critical review with special reference to tumor-to-blood (T/B) ratios using resected tumor samples. Appl Radiat Isot. 2020 Dec;166:109308. View Source
- [2] Barth RF, et al. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT. Cancer Commun (Lond). 2024 Aug;44(8):893-909. View Source
